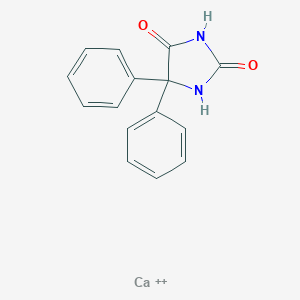

Phenytoin calcium

Description

The exact mass of the compound Calcium;5,5-diphenylimidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

17199-74-5 |

|---|---|

Molecular Formula |

C30H22CaN4O4 |

Molecular Weight |

542.6 g/mol |

IUPAC Name |

calcium bis(5-oxo-4,4-diphenyl-1H-imidazol-2-olate) |

InChI |

InChI=1S/2C15H12N2O2.Ca/c2*18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h2*1-10H,(H2,16,17,18,19);/q;;+2/p-2 |

InChI Key |

FSUPITWRVZUOTB-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=NC(=N2)[O-])[O-])C3=CC=CC=C3.[Ca+2] |

Other CAS No. |

17199-74-5 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of Phenytoin and its Calcium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

Phenytoin Calcium has the molecular formula C₃₀H₂₂CaN₄O₄ and a molecular weight of 542.6 g/mol .[1] It is described as a white crystalline powder.[2] The parent compound, phenytoin, is known to exhibit polymorphism, meaning it can exist in different crystal structures.[3][4] Understanding these different forms is critical in drug development to ensure batch-to-batch consistency and predictable performance.

Polymorphism of Phenytoin

At least two polymorphic forms of phenytoin have been identified, commonly referred to as Form I and Form II.[3]

-

Form I: This is the bulk form of phenytoin and possesses an orthorhombic crystal structure.[5]

-

Form II: This form is often induced by surface interactions and has a monoclinic unit cell.[3][6]

The different packing arrangements of phenytoin molecules in these polymorphs, particularly in their hydrogen-bonding networks, can lead to variations in their physical properties, such as dissolution rate.[7] For instance, the surface-induced Form II has been shown to have a faster dissolution rate compared to the bulk Form I.[7]

While specific crystallographic data for this compound is not available, it is reasonable to assume that it may also exhibit polymorphism. The coordination of the calcium ion with the phenytoin molecules would likely result in unique crystal packing arrangements distinct from those of phenytoin.

Data Presentation: Crystallographic Data of Phenytoin Polymorphs

Due to the absence of published crystallographic data for this compound, this section summarizes the known data for the two primary polymorphs of phenytoin. This information serves as a critical reference point for any future structural analysis of this compound.

| Property | Phenytoin Form I | Phenytoin Form II |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁/c (predicted) |

| Reference | [5] | [3][8] |

Note: The space group for Form II is based on computational predictions combined with experimental data.[8]

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and structural characterization applicable to phenytoin and its calcium salt.

Synthesis and Crystallization of this compound

A general approach to synthesizing this compound would involve the reaction of phenytoin with a suitable calcium salt, such as calcium hydroxide or calcium chloride, in an appropriate solvent. The crystallization of the resulting salt could be achieved through various techniques:

-

Slow Evaporation: A solution of this compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of single crystals.

-

Cooling Crystallization: A saturated solution of this compound at an elevated temperature is slowly cooled to induce crystallization.

-

Vapor Diffusion: A solution of this compound is placed in a sealed container with a vessel containing a solvent in which this compound is less soluble. The slow diffusion of the anti-solvent vapor into the this compound solution can promote crystal growth.

A generalized workflow for the synthesis and crystallization is depicted below.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern at various orientations. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structure is refined to obtain precise bond lengths, angles, and other crystallographic parameters.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying crystalline phases and analyzing polymorphic purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phase. This pattern can be compared to known standards or used for phase identification and quantification.

The general workflow for crystallographic analysis is illustrated below.

Spectroscopic Techniques

Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are valuable for probing the local chemical environment and hydrogen bonding within a crystal structure. Different polymorphs will exhibit distinct spectra.

FTIR Spectroscopy Methodology:

-

Sample Preparation: A small amount of the sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory, where the sample is placed in direct contact with a crystal (e.g., diamond).

-

Data Collection: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.

-

Data Analysis: The positions and shapes of the absorption bands provide information about the functional groups and their interactions within the crystal lattice.

Raman Spectroscopy Methodology:

-

Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide.

-

Data Collection: A laser is focused on the sample, and the scattered light is collected and analyzed by a spectrometer.

-

Data Analysis: The Raman spectrum provides information about the vibrational modes of the molecules in the crystal, which are sensitive to the crystal packing and symmetry.

Biological Context: Phenytoin and Calcium Homeostasis

Phenytoin's therapeutic effect as an anticonvulsant is primarily attributed to its ability to block voltage-gated sodium channels. However, it also has known effects on calcium homeostasis, which may contribute to both its therapeutic and adverse effects.[9] Studies have shown that phenytoin can inhibit calcium influx in nerve endings.[9]

One proposed mechanism involves the competitive inhibition of the enzyme CD38, which is involved in the production of cyclic ADP-ribose (cADPR), a second messenger that mobilizes intracellular calcium.[10] By inhibiting CD38, phenytoin can reduce the levels of cADPR, leading to a decrease in intracellular calcium release.[10] This interaction provides a potential link between phenytoin and calcium signaling pathways, although it is not directly dependent on the solid-state structure of the drug.

The following diagram illustrates the proposed mechanism of phenytoin's effect on calcium homeostasis.

Conclusion

While the crystal structure of this compound remains to be fully elucidated, this guide provides a comprehensive framework for its analysis. By leveraging the extensive knowledge of phenytoin's polymorphism and applying established experimental protocols, researchers can undertake the structural characterization of this important salt form. A thorough understanding of the solid-state chemistry of phenytoin and its salts is essential for the development of robust and effective pharmaceutical products. Future studies are warranted to determine the crystal structure of this compound and explore its potential polymorphic landscape.

References

- 1. This compound | C30H22CaN4O4 | CID 135566068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Surface Induced Phenytoin Polymorph. 1. Full Structure Solution by Combining Grazing Incidence X-ray Diffraction and Crystal Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal modification of phenytoin using different solvents and crystallization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Surface Induced Phenytoin Polymorph. 2. Structure Validation by Comparing Experimental and Density Functional Theory Raman Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenytoin: effects on calcium flux and cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New mechanisms of phenytoin in calcium homeostasis: competitive inhibition of CD38 in hippocampal cells - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Phenytoin Calcium in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Phenytoin, a widely used anticonvulsant drug, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2] The poor solubility of phenytoin can impact its dissolution rate and bioavailability. To enhance its aqueous solubility and facilitate parenteral administration, it is often formulated as its sodium salt. The interaction of phenytoin with other ions, particularly divalent cations like calcium, is of significant interest in drug development and formulation, as it can lead to the formation of salts with different physicochemical properties, including solubility.

This guide specifically addresses the solubility of phenytoin calcium. Despite its recognition as a distinct chemical entity (CAS 17199-74-5), there is a notable absence of quantitative solubility data for this compound in various organic solvents within scientific literature.[3] However, understanding its likely solubility characteristics is crucial for predicting its behavior in various formulation and physiological environments.

Solubility of Phenytoin and Its Sodium Salt in Organic Solvents

To provide a framework for understanding the potential solubility of this compound, this section summarizes the known solubility of phenytoin and its sodium salt in several common organic solvents. This data is essential for comparative analysis and for formulators seeking to develop non-aqueous or co-solvent systems.

Table 1: Quantitative Solubility of Phenytoin in Various Solvents

| Solvent | Temperature (°C) | Solubility | Source |

| Ethanol | Not Specified | ~15 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~25 mg/mL | [4] |

| Dimethylformamide (DMF) | Not Specified | ~25 mg/mL | [4] |

| Acetone | Not Specified | 1 g in ~30 mL | [5] |

| Ethanol | Not Specified | 1 g in ~60 mL | [5] |

Table 2: Quantitative Solubility of Phenytoin Sodium in Various Solvents

| Solvent | Temperature (°C) | Solubility | Source |

| Ethanol | Not Specified | 1 g in 10.5 mL | [5] |

| Water | Not Specified | 1 g in ~66 mL | |

| Chloroform | Not Specified | Insoluble | [5] |

| Diethyl Ether | Not Specified | Insoluble | [5] |

The Interaction of Phenytoin with Calcium Ions

A critical aspect influencing the solubility of phenytoin in the presence of calcium is the formation of a this compound salt. Several studies have highlighted that the interaction between phenytoin sodium and calcium sources, such as calcium sulfate, leads to a significant reduction in aqueous solubility and bioavailability.[3] This is attributed to the formation of the less soluble this compound salt.

The following diagram illustrates the logical relationship of this interaction.

Caption: Interaction of Phenytoin Sodium with Calcium Ions.

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for measuring the equilibrium solubility of a compound in a specific solvent at a given temperature.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound powder to a glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a set period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Data Analysis:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

The following diagram outlines the workflow for this experimental protocol.

Caption: Workflow for Shake-Flask Solubility Measurement.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains elusive in the current body of scientific literature, this guide provides a comprehensive overview based on available information for related compounds and the known chemical interactions. The data presented for phenytoin and phenytoin sodium offer a valuable comparative baseline for researchers and formulation scientists. The established interaction between phenytoin and calcium ions, leading to the formation of a poorly soluble precipitate, is a critical consideration in any formulation or co-administration scenario involving these species. The detailed experimental protocol for the shake-flask method provides a robust framework for researchers to determine the solubility of this compound in their specific solvent systems of interest. Further research is warranted to quantitatively determine the solubility of this compound in a range of organic solvents to fill this knowledge gap.

References

- 1. This compound | C30H22CaN4O4 | CID 135566068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Phenytoin - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Solubility and ionization characteristics of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Modulation of Voltage-Gated Sodium Channels by Phenytoin

Abstract

This technical guide provides an in-depth examination of the molecular mechanism by which phenytoin modulates voltage-gated sodium channels (VGSCs), the primary basis for its therapeutic efficacy as an anti-epileptic drug. We detail the principles of state-dependent and use-dependent channel blockade, present quantitative data on its interaction with various channel isoforms, describe the key experimental protocols used for its characterization, and visualize its mechanism of action through signaling and workflow diagrams. This document is intended for scientific professionals engaged in neuroscience research and the development of ion channel-targeting therapeutics.

Introduction: The Role and Formulation of Phenytoin

Phenytoin is a first-generation anticonvulsant medication that has been a cornerstone in the treatment of epilepsy for decades.[1] Its primary mechanism of action involves the stabilization of neuronal membranes against hyperexcitability by modulating the function of voltage-gated sodium channels.[2][3] This modulation prevents the high-frequency, repetitive firing of action potentials that characterizes seizure activity.[4][5]

It is important to clarify the terminology regarding its formulation. Phenytoin itself is the active pharmacological agent. It is often prepared as a salt, such as phenytoin sodium or, as specified in the topic, phenytoin calcium, to improve its solubility and bioavailability for clinical use.[6] However, the direct interaction with the sodium channel is mediated by the phenytoin molecule itself. This guide will focus on the pharmacodynamic actions of phenytoin on its molecular target. While phenytoin's primary target is the VGSC, it has also been shown to inhibit voltage-gated calcium channels, albeit this is considered a secondary effect.[7][8]

The Voltage-Gated Sodium Channel: A Primer

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells.[9] These channels cycle through three primary conformational states:

-

Resting (Closed) State: At hyperpolarized membrane potentials, the channel is closed but available for activation.

-

Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of Na+ ions that drives the rising phase of the action potential.

-

Inactivated (Closed) State: Within milliseconds of opening, the channel enters a non-conductive inactivated state, even if the membrane remains depolarized. The channel must return to the resting state before it can be opened again.

This gating process is fundamental to neuronal signaling and is the target of phenytoin's therapeutic action.[2][4]

Core Mechanism: State- and Use-Dependent Blockade

Phenytoin's efficacy stems from its ability to selectively bind to and stabilize the inactivated state of the VGSC.[3][4] This interaction is characterized by two key, interrelated principles: state-dependence and use-dependence.

State-Dependent Binding: Phenytoin exhibits a much higher affinity for the inactivated state of the sodium channel than for the resting state.[5] The dissociation constant (Kd) for the inactivated state is in the low micromolar range, whereas its affinity for the resting state is over 100-fold weaker.[5] By binding to the inactivated channel, phenytoin effectively "locks" it in this non-conductive conformation, prolonging the refractory period and making it slower to recover to the resting state.[4]

Use-Dependent Blockade: The preferential binding to the inactivated state means that phenytoin's blocking effect is more pronounced in neurons that are firing at high frequencies.[10] During rapid firing, a neuron's sodium channels spend more time in the open and inactivated states. This provides more opportunities for phenytoin to bind and results in a cumulative or frequency-dependent block.[5] This mechanism allows phenytoin to selectively dampen the pathological, high-frequency discharges of a seizure focus while having minimal effect on normal, lower-frequency neuronal signaling.[4]

Recent evidence also highlights that phenytoin enhances or accelerates the transition of the channel into a slow-inactivated state, a distinct process from the classical fast inactivation.[2][6][11] This action contributes significantly to the overall stabilization of non-conducting channel states.

Quantitative Analysis of Phenytoin-VGSC Interaction

The interaction between phenytoin and VGSCs has been quantified across various isoforms. While phenytoin exhibits little selectivity among the major neuronal and cardiac isoforms, its potency is consistently dependent on the channel's conformational state.[12]

Table 1: State-Dependent Binding Affinity of Phenytoin

| Parameter | Channel State | Value | Source(s) |

|---|---|---|---|

| Dissociation Constant (Kd) | Inactivated | ~4 - 21 µM | [4][5] |

| | Resting | >100 µM |[5] |

Table 2: Inhibitory Concentrations (IC50) and Effects on Channel Kinetics for Select VGSC Isoforms

| Isoform | Experimental System | Parameter | Value / Effect | Source(s) |

|---|---|---|---|---|

| Nav1.2 | HEK293 Cells | Mechanism | Accelerates transition to slow-inactivated state | [2] |

| Steady-State Inactivation | ~5 mV hyperpolarizing shift (with 150ms prepulse) | [2] | ||

| Nav1.5 | MDA-MB-231 Breast Cancer Cells | Tonic Block (from -120 mV) | 43.1% inhibition of transient current (at 50 µM) | [13] |

| Tonic Block (from -80 mV) | 79.9% inhibition of transient current (at 50 µM) | [13] | ||

| V1/2 of Inactivation | Shifts from -79.0 mV to -104.4 mV (at 50 µM) | [13] | ||

| General | Neuroblastoma Cells | IC50 (Tonic Block) | ~30 µM | [10] |

| General | Rat Hippocampal Neurons | Recovery Half-Time | 1.36 seconds |[10] |

Key Experimental Protocols: Whole-Cell Voltage-Clamp

The primary technique for studying the effects of drugs like phenytoin on VGSCs is patch-clamp electrophysiology, specifically in the whole-cell voltage-clamp configuration.[10] This method allows for precise control of the cell's membrane potential while measuring the ion currents flowing through the channels.

General Workflow

The process involves isolating a single neuron (or a cultured cell expressing the channel of interest), forming a high-resistance seal between a glass micropipette and the cell membrane, and then rupturing the membrane patch to gain electrical access to the cell's interior. The workflow is visualized below.

Standard Solutions

To isolate sodium currents, other ion channels (e.g., potassium, calcium) are typically blocked pharmacologically and by ionic substitution.

-

Extracellular Solution (aCSF - example): Composed of (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Often supplemented with blockers for K+ (e.g., TEA, 4-AP) and Ca2+ (e.g., CdCl2) channels. The solution is buffered to pH 7.3-7.4 and bubbled with carbogen (95% O2 / 5% CO2).[8]

-

Intracellular (Pipette) Solution: Typically K-gluconate based to mimic the intracellular environment. An example composition (in mM): 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 ATP-Mg, 0.3 GTP-Na. Cesium (Cs+) is often used instead of Potassium (K+) to block K+ channels from the inside. The solution is buffered to pH 7.2-7.3.[8][14]

Voltage Protocols for Assessing State-Dependence

-

Steady-State Inactivation Protocol: To determine the voltage at which half the channels are inactivated (V1/2), a series of long (~500 ms) conditioning pre-pulses to various membrane potentials (e.g., from -120 mV to -20 mV) are applied from a hyperpolarized holding potential. Each pre-pulse is followed by a brief, strong depolarizing test pulse (e.g., to 0 mV) to open channels that were not inactivated. The peak current from the test pulse is measured and plotted against the pre-pulse voltage.[15]

-

Data Analysis (Boltzmann Fit): The resulting curve is fitted with the Boltzmann equation to quantify the V1/2 and slope factor (k): I / I_max = 1 / (1 + exp[(V_m - V_{1/2}) / k]) Where I/I_max is the normalized current, V_m is the prepulse potential, V_{1/2} is the half-inactivation potential, and k is the slope factor.[9][16] Phenytoin causes a hyperpolarizing (leftward) shift in this curve, indicating that channels become inactivated at more negative potentials in the presence of the drug.[13]

-

Recovery from Inactivation Protocol: To measure the rate of recovery from inactivation, a two-pulse protocol is used. A first pulse inactivates the channels. A second, identical pulse is applied after a variable recovery interval at a hyperpolarized potential. The ratio of the second peak current to the first is plotted against the duration of the recovery interval. Phenytoin significantly slows this rate of recovery.[16]

Conclusion and Implications

Phenytoin's elegant mechanism of use-dependent and state-dependent blockade of voltage-gated sodium channels allows it to selectively target hyperactive neural circuits without substantially depressing normal brain function. Its preference for the inactivated state, coupled with its effects on slow inactivation, makes it a powerful tool for suppressing the high-frequency discharges that underlie epileptic seizures. The detailed electrophysiological protocols described herein are crucial for the continued study of phenytoin and for the development of novel VGSC modulators with improved isoform selectivity and therapeutic profiles. A thorough understanding of these mechanisms and methodologies is essential for researchers and clinicians aiming to refine the treatment of epilepsy and other channelopathies.

References

- 1. apconix.com [apconix.com]

- 2. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]

- 3. Patch Clamp Solutions (Intracellular and Extracellular Buffers | FIVEphoton Biochemicals | PctS-100I and Pcts-100E) [fivephoton.com]

- 4. Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modification of slow inactivation of single sodium channels by phenytoin in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. The activation gate controls steady-state inactivation and recovery from inactivation in Shaker - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Voltage clamp analysis of the inhibitory actions of diphenylhydantoin and carbamazepine on voltage-sensitive sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation-of-Sodium-Conductance-by-Phenytoin-in-Rat-Hippocampal-CA1-Cells-is-Mediated-through-Slow-Inactivation-Processes [aesnet.org]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scientifica.uk.com [scientifica.uk.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Historical and Technical Perspective on the Development of Phenytoin for Epilepsy

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive historical perspective on the development of phenytoin, a cornerstone in the pharmacological treatment of epilepsy. It details the key scientific milestones, from its initial synthesis to its establishment as a frontline anticonvulsant, with a focus on the pioneering experimental work that defined its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the foundational studies that shaped the landscape of epilepsy therapeutics.

From Chemical Curiosity to Clinical Breakthrough: The Genesis of Phenytoin

Phenytoin, chemically known as 5,5-diphenylhydantoin, was first synthesized in 1908 by the German chemist Heinrich Biltz. However, its anticonvulsant properties remained undiscovered for nearly three decades. The prevailing theory at the time linked anticonvulsant activity with sedative effects, a paradigm established by the use of bromides and phenobarbital.[1][2] Phenytoin, lacking significant sedative properties, was initially overlooked.

The pivotal shift in understanding came in the late 1930s through the work of H. Houston Merritt and Tracy J. Putnam. They challenged the notion that sedation was a prerequisite for seizure control and embarked on a systematic search for non-sedating anticonvulsants. Their innovative approach, centered on a novel animal model, led to the rediscovery and championing of phenytoin as a revolutionary treatment for epilepsy.[2][3]

The Merritt-Putnam Cat Model: A Paradigm Shift in Anticonvulsant Screening

The cornerstone of Merritt and Putnam's research was the development of a reproducible animal model to screen for anticonvulsant activity independent of sedation. This model, employing cats, utilized electrical stimulation to induce seizures in a controlled manner.

Experimental Protocol: The Electroshock Seizure Model

The methodology developed by Merritt and Putnam was a significant advancement in preclinical drug evaluation for epilepsy.[4][5]

Objective: To determine the anticonvulsant efficacy of chemical compounds by measuring their ability to elevate the seizure threshold in response to electrical stimulation.

Animal Model: Cats were chosen as the experimental subjects.

Apparatus: An electrical stimulator capable of delivering a controlled electrical current.

Procedure:

-

Baseline Seizure Threshold Determination: An electrical stimulus, consisting of a pulsed, square-wave current at 80 Hz, was delivered for 10 seconds to induce a seizure. The intensity of the current was gradually increased until a convulsive seizure was observed. This minimum current required to elicit a seizure was recorded as the baseline convulsive threshold for each animal.

-

Drug Administration: The test compound was administered to the cat.

-

Post-treatment Seizure Threshold Determination: After a sufficient interval for drug absorption and distribution, the electrical stimulation procedure was repeated, and the new convulsive threshold was determined.

-

Efficacy Assessment: The anticonvulsant effect was quantified by the increase in the convulsive threshold compared to the baseline.

The workflow for this pioneering experimental protocol is illustrated in the following diagram.

References

- 1. mdpi.com [mdpi.com]

- 2. Brief history of anti‐seizure drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ketogenic diet - Wikipedia [en.wikipedia.org]

- 4. The Little Compound That Could: How Phenytoin Changed Drug Discovery and Development [triggered.edina.clockss.org]

- 5. researchgate.net [researchgate.net]

Physicochemical Properties of Phenytoin Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenytoin, a widely used anticonvulsant, is a weak acid with low aqueous solubility. To enhance its solubility and bioavailability, it is often formulated as a salt. While the sodium salt is the most common, the properties of other salt forms, such as the calcium salt, are of significant interest in drug development, particularly when considering potential interactions with excipients or co-administered substances containing calcium. This technical guide provides an in-depth overview of the known physicochemical properties of phenytoin calcium, alongside comparative data for phenytoin free acid and its sodium salt. It also details the standard experimental protocols for determining these properties.

Physicochemical Data Summary

The available quantitative data for this compound is limited, primarily due to its very low solubility, which makes characterization challenging. The following tables summarize the known properties of this compound and provide a comparison with phenytoin free acid and phenytoin sodium.

Table 1: General and Structural Properties

| Property | Phenytoin | Phenytoin Sodium | This compound |

| Molecular Formula | C₁₅H₁₂N₂O₂ | C₁₅H₁₁N₂NaO₂ | C₃₀H₂₂CaN₄O₄ |

| Molecular Weight ( g/mol ) | 252.27 | 274.25 | 542.60 |

| Appearance | White, odorless powder | White, odorless powder | Presumed to be a white powder |

| CAS Number | 57-41-0 | 630-93-3 | 17199-74-5 |

Table 2: Physicochemical Properties

| Property | Phenytoin | Phenytoin Sodium | This compound |

| Aqueous Solubility | Practically insoluble in water (0.032 g/L at 22°C)[1] | Soluble in water (approx. 1 g/66 mL)[1] | Extremely poor solubility inferred; quantitative data not available |

| Melting Point | 295–298 °C[2] | Decomposes | Data not available |

| pKa | 8.0-9.2[3] | Not applicable | Not applicable (salt of a weak acid) |

| LogP (Octanol/Water) | 2.47[1] | Not applicable | Not applicable |

| Dissolution Rate | Slow | Rapid | Extremely poor; ~30% dissolved after 24 hours[4] |

| Polymorphism | Exists in multiple polymorphic forms | Exists in multiple polymorphic forms | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the physicochemical properties of pharmaceutical salts like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: An excess amount of the this compound salt is added to a series of vials containing a known volume of the test medium (e.g., purified water, buffers of different pH).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered through a chemically inert, non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Quantification: The concentration of phenytoin in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

Dissolution Rate Testing (USP <711>)

Dissolution testing measures the rate and extent to which a drug substance from a dosage form dissolves in a liquid medium.

Protocol (using USP Apparatus 2 - Paddle):

-

Apparatus Setup: A dissolution vessel is filled with a specified volume (e.g., 900 mL) of a defined dissolution medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8). The medium is deaerated and maintained at a constant temperature of 37 ± 0.5°C. The paddle is set to rotate at a specified speed (e.g., 50 rpm).

-

Sample Introduction: A tablet or capsule containing this compound is dropped into the vessel.

-

Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), an aliquot of the dissolution medium is withdrawn. An equivalent volume of fresh, pre-warmed medium is replaced to maintain a constant volume.

-

Analysis: The amount of dissolved phenytoin in each sample is quantified using a suitable analytical method, typically HPLC.

-

Data Presentation: The cumulative percentage of drug dissolved is plotted against time to generate a dissolution profile.

Polymorphism Screening

Polymorphism screening is essential to identify all possible crystalline forms of a drug substance, as different polymorphs can have different physicochemical properties.

Protocol:

-

Sample Generation: this compound is subjected to various crystallization conditions, including different solvents, temperatures, and cooling rates, to induce the formation of different polymorphs.

-

Primary Characterization (High-Throughput): The resulting solid forms are analyzed using techniques like Powder X-ray Diffraction (PXRD) and Raman spectroscopy to identify unique crystalline structures.

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, desolvation, and thermal stability of each identified form.

-

Thermodynamic Stability: Slurry experiments are conducted to determine the most thermodynamically stable form at a given temperature.

-

Hygroscopicity: The water sorption-desorption behavior of the stable form is assessed using dynamic vapor sorption (DVS).

Signaling Pathways and Logical Relationships

Interaction of Phenytoin with Calcium Ions

The poor bioavailability of phenytoin in the presence of calcium-containing substances can be attributed to the formation of the sparingly soluble this compound salt. This interaction is a critical consideration in formulation development and for patient counseling regarding co-administration with calcium supplements or antacids.

Conclusion

The available evidence strongly indicates that this compound is a sparingly soluble salt with a very low dissolution rate. This has significant implications for its potential use in pharmaceutical formulations and highlights the importance of avoiding co-administration of phenytoin with calcium-containing products to prevent reduced bioavailability. While specific quantitative data for many of its physicochemical properties are lacking in the public domain, the standard experimental protocols outlined in this guide provide a clear framework for the comprehensive characterization of this and other poorly soluble pharmaceutical salts. Further research is warranted to fully elucidate the solid-state properties of this compound, including its potential for polymorphism.

References

The Impact of Phenytoin on Intracellular Calcium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenytoin, a cornerstone in the management of epilepsy, exerts its therapeutic effects primarily through the modulation of voltage-gated sodium channels. However, a growing body of evidence reveals a complex and significant interplay between phenytoin and intracellular calcium homeostasis. This technical guide provides an in-depth examination of the multifaceted mechanisms by which phenytoin influences intracellular calcium concentrations, impacting a range of cellular processes. Through a comprehensive review of the literature, this document summarizes key quantitative data, details established experimental protocols for investigating these effects, and visualizes the intricate signaling pathways involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and explore the nuanced role of phenytoin in calcium signaling.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of physiological processes, including neurotransmission, muscle contraction, gene expression, and cell proliferation. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for cellular function. Phenytoin's influence extends beyond its well-documented effects on sodium channels to modulate various components of the cellular calcium signaling machinery. Understanding these off-target effects is crucial for a complete comprehension of its pharmacological profile, including both its therapeutic actions and potential side effects. This guide will explore phenytoin's interactions with voltage-gated calcium channels, its impact on intracellular calcium stores, and its modulation of key signaling pathways that regulate calcium homeostasis.

Phenytoin's Interaction with Voltage-Gated Calcium Channels

Phenytoin has been shown to interact with and modulate the activity of voltage-gated calcium channels (VGCCs), which play a pivotal role in calcium influx from the extracellular space.

Inhibition of L-type and T-type Calcium Currents

Phenytoin demonstrates a preferential inhibition of specific types of VGCCs. In cardiac and skeletal muscle cells, phenytoin has been observed to more potently inhibit the high-threshold L-type calcium current (ICa,L) compared to the low-threshold T-type calcium current (ICa,T)[1]. Conversely, in neuronal cells, some studies have reported a more specific inhibition of T-type calcium currents[2]. This tissue-specific action highlights the complexity of phenytoin's interaction with different VGCC isoforms.

Quantitative Data on Calcium Channel Inhibition

The inhibitory effects of phenytoin on calcium channels have been quantified in various studies. The following table summarizes key findings:

| Cell Type | Channel Type | Phenytoin Concentration | Inhibition | Reference |

| Rat and Human Muscle Cells | L-type (ICa,L) | 30 µM | 53 ± 6% | [1] |

| Rat and Human Muscle Cells | T-type (ICa,T) | 30 µM | 16 ± 10% | [1] |

| Brain Membranes | Voltage-dependent calcium channels | 30 - 300 µM | Inhibition of [³H]nitrendipine binding | [3] |

| Synaptosomes (depolarized) | Stimulated Calcium Influx | 0.08 mM (20 µg/ml) or higher | 7 - 58% | [4] |

Modulation of Intracellular Calcium Stores and Signaling Pathways

Beyond direct channel blockade, phenytoin influences intracellular calcium homeostasis by affecting calcium release from internal stores, such as the endoplasmic reticulum (ER), and by modulating key signaling pathways.

The CD38/cADPR Pathway

A novel mechanism of action for phenytoin involves the competitive inhibition of the enzyme CD38. CD38 synthesizes cyclic ADP-ribose (cADPR), a second messenger that mobilizes Ca²⁺ from the ER by activating ryanodine receptors. By inhibiting CD38, phenytoin reduces cADPR levels, leading to a decrease in cytosolic free Ca²⁺.[5][6]

Inositol Trisphosphate (IP₃) Pathway

Phenytoin's effect on the inositol trisphosphate (IP₃) pathway appears to be concentration-dependent. At lower concentrations, phenytoin can increase the formation of IP₃, a second messenger that triggers Ca²⁺ release from the ER by binding to IP₃ receptors[7][8]. This effect may be linked to the activation of calcium-sensing receptors (CaSRs)[8]. The IP₃ signaling cascade is a fundamental mechanism for G protein-coupled receptor (GPCR) mediated calcium release.

Quantitative Data on Signaling Pathway Modulation

The following table presents quantitative data on phenytoin's impact on these signaling pathways:

| Target | Effect | Phenytoin Concentration | IC₅₀ | Reference |

| CD38 Cyclase Activity | Competitive Inhibition | - | 8.1 µM | [5][6] |

| Intracellular Ca²⁺ Content (Hippocampal Cells) | Decrease | - | 12.74 µM | [5][6] |

| DNA Synthesis (L-929 Fibroblasts) | Increase | 2.5 - 5.0 µg/ml | - | [7] |

| DNA Synthesis (L-929 Fibroblasts) | Inhibition | 20 µg/ml | - | [7] |

| Inositol 1,4,5-trisphosphate Formation | Increase | 5.0 µg/ml | - | [7] |

| Inositol 1,4,5-trisphosphate Formation | Inhibition | 10 µg/ml | - | [7] |

Experimental Protocols

Investigating the effects of phenytoin on intracellular calcium homeostasis requires specific and well-controlled experimental procedures. Below are detailed methodologies for key experiments.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol is adapted for measuring changes in intracellular Ca²⁺ concentration in cultured cells using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cultured cells (e.g., primary hippocampal neurons, N1E-115 neuroblastoma cells)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Phenytoin solutions of varying concentrations

-

Agonist/Stimulant (e.g., KCl, glutamate, NAD⁺)

-

Fluorescence plate reader or microscope with dual-excitation wavelength capabilities (e.g., 340 nm and 380 nm)

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well black-walled plates for plate reader assays or on coverslips for microscopy) and grow to the desired confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in HBS. The final concentration of Fura-2 AM is typically 2-5 µM.

-

Add Pluronic F-127 (0.02%) to the loading solution to aid in dye solubilization.

-

Remove the culture medium from the cells and wash with HBS.

-

Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.

-

-

De-esterification: After loading, wash the cells twice with HBS to remove extracellular dye. Incubate the cells in fresh HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

Phenytoin Treatment: Pre-incubate the cells with the desired concentrations of phenytoin for a specified period.

-

Fluorescence Measurement:

-

Place the plate or coverslip in the fluorescence imaging setup.

-

Measure the fluorescence intensity at an emission wavelength of ~510 nm following excitation at both 340 nm and 380 nm.

-

Establish a baseline fluorescence ratio (F340/F380) before adding any stimulant.

-

-

Stimulation: Add the agonist or depolarizing agent (e.g., KCl) to elicit a calcium response and continue recording the fluorescence ratio.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular Ca²⁺ concentration. Changes in this ratio over time reflect changes in intracellular Ca²⁺ levels.

Whole-Cell Patch-Clamp Electrophysiology for Measuring Calcium Currents

This protocol is used to directly measure the effect of phenytoin on voltage-gated calcium channel currents.

Materials:

-

Isolated cells (e.g., neuroblastoma cells, cardiomyocytes)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

Micromanipulator

-

Perfusion system

-

Extracellular solution containing Ba²⁺ as the charge carrier (to enhance current and block K⁺ channels)

-

Intracellular solution for the patch pipette containing a Cs⁺-based solution (to block K⁺ channels) and a Ca²⁺ buffer (e.g., EGTA).

-

Phenytoin solutions.

Procedure:

-

Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Pipette Fabrication and Filling: Pull glass pipettes to a resistance of 2-5 MΩ and fill with the intracellular solution.

-

Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Voltage-Clamp Recording:

-

Hold the cell at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.

-

Apply a series of depolarizing voltage steps to activate the calcium channels and record the resulting inward currents (carried by Ba²⁺).

-

To isolate different types of calcium currents (e.g., T-type vs. L-type), use specific voltage protocols. For example, T-type currents are activated by smaller depolarizations from more negative holding potentials.

-

-

Phenytoin Application: After obtaining a stable baseline recording, perfuse the chamber with the extracellular solution containing phenytoin at the desired concentration.

-

Data Acquisition and Analysis: Record the calcium currents in the presence of phenytoin and compare the peak current amplitudes and kinetics to the baseline recordings to determine the extent of inhibition.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Caption: Phenytoin's multifaceted impact on intracellular calcium signaling pathways.

Caption: Experimental workflow for measuring intracellular calcium with Fura-2 AM.

Caption: Workflow for whole-cell patch-clamp recording of calcium currents.

Conclusion

The impact of phenytoin on intracellular calcium homeostasis is a complex and multifaceted area of research. While its primary mechanism of action remains the blockade of voltage-gated sodium channels, its effects on calcium signaling are significant and contribute to its overall pharmacological profile. Phenytoin's ability to inhibit voltage-gated calcium channels, modulate the release of calcium from intracellular stores via the CD38 and IP₃ pathways, and its concentration-dependent effects underscore the need for further investigation. A deeper understanding of these mechanisms will not only provide a more complete picture of how phenytoin functions but may also open new avenues for the development of more targeted antiepileptic drugs with improved efficacy and safety profiles. This guide provides a foundational resource for professionals in the field to navigate the intricate relationship between phenytoin and intracellular calcium.

References

- 1. Phenytoin preferentially inhibits L-type calcium currents in whole-cell patch-clamped cardiac and skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Open Access) Mechanisms of calcium channel block by phenytoin. (1988) | D A Twombly | 120 Citations [scispace.com]

- 3. Phenytoin interacts with calcium channels in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenytoin: effects on calcium flux and cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New mechanisms of phenytoin in calcium homeostasis: competitive inhibition of CD38 in hippocampal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New mechanisms of phenytoin in calcium homeostasis: competitive inhibition of CD38 in hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenytoin-induced DNA synthesis and inositol 1,4,5-trisphosphate formation in L-929 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenytoin-Induced Elevation of the Intracellular Calcium Concentration by Stimulation of Calcium-Sensing Receptors in Gingival Fibroblasts [scirp.org]

In-Depth Technical Guide: Molecular Docking Studies of Phenytoin with Calcium Channel Subunits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenytoin, a cornerstone in the management of epilepsy, primarily exerts its anticonvulsant effects through the modulation of voltage-gated sodium channels. However, a growing body of evidence highlights its interaction with various calcium channel subunits as a significant secondary mechanism of action. This technical guide provides a comprehensive overview of the molecular docking studies investigating the binding of phenytoin to different calcium channel subunits. It details the experimental protocols, summarizes the quantitative binding data, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development, offering insights into the molecular underpinnings of phenytoin's action on calcium channels and providing a framework for future in-silico drug design and discovery efforts.

Introduction

Voltage-gated calcium channels (VGCCs) are crucial for a multitude of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. Their dysfunction is implicated in a range of neurological disorders, making them attractive targets for therapeutic intervention. Phenytoin's interaction with these channels, although secondary to its effects on sodium channels, contributes to its overall therapeutic profile and may explain some of its broader clinical effects.[1] Molecular docking simulations have emerged as a powerful tool to elucidate the specific binding sites and affinities of drugs like phenytoin with their protein targets at an atomic level. This guide synthesizes the available data from such studies to provide a detailed understanding of the phenytoin-calcium channel interaction.

Molecular Docking of Phenytoin with Calcium Channel Subunits: Quantitative Data

Molecular docking studies have provided valuable quantitative data on the binding affinity of phenytoin with various calcium channel subunits and related proteins. The following table summarizes these findings, presenting binding energies that indicate the stability of the phenytoin-protein complex. A more negative binding energy suggests a stronger and more stable interaction.

| Target Protein/Subunit | PDB ID | Binding Affinity (kcal/mol) | Key Findings |

| T-Type Calcium Channel (CaV3.1) | 6KZP | -7.5 | Phenytoin demonstrates a notable binding affinity for the T-type calcium channel, suggesting a potential mechanism for its efficacy in certain seizure types where these channels are implicated.[2] |

| CD38 | 4TMF | -7.48 | While not a calcium channel itself, CD38 is a key enzyme in calcium homeostasis. Phenytoin's interaction suggests an indirect modulation of calcium signaling.[3] |

Note: Data on the molecular docking of phenytoin with L-type (e.g., CaV1.2), N-type (e.g., CaV2.2), and P/Q-type (e.g., CaV2.1) calcium channel subunits are currently limited in the published literature.

Experimental Protocols for Molecular Docking

The following section outlines a generalized yet detailed protocol for performing molecular docking studies of phenytoin with calcium channel subunits, based on established methodologies for ion channels.

Software and Tools

-

Molecular Docking Software: AutoDock Vina, Schrödinger Suite (Glide), MOE (Molecular Operating Environment), Gold

-

Visualization Software: PyMOL, UCSF Chimera, Discovery Studio

-

Protein Preparation Tools: AutoDockTools, Schrödinger's Protein Preparation Wizard, MOE's Structure Preparation

-

Ligand Preparation Tools: ChemDraw, Avogadro, Open Babel

Ligand Preparation (Phenytoin)

-

Obtain 3D Structure: The 3D structure of phenytoin can be obtained from databases such as PubChem (CID: 1775).

-

Energy Minimization: The ligand's geometry is optimized using a force field (e.g., MMFF94) to find its lowest energy conformation.

-

Charge Assignment: Gasteiger charges are typically assigned to the ligand atoms.

-

Torsion Angles: Rotatable bonds within the phenytoin molecule are defined to allow for conformational flexibility during the docking process.

Receptor Preparation (Calcium Channel Subunit)

-

Obtain Crystal Structure: The 3D crystal structure of the target calcium channel subunit is downloaded from the Protein Data Bank (PDB). For example, the structure of the T-type calcium channel CaV3.1 can be obtained with PDB ID: 6KZP.[2]

-

Pre-processing: All non-essential molecules, such as water, ions, and co-crystallized ligands, are removed from the PDB file.

-

Protonation: Hydrogen atoms are added to the protein structure, and their positions are optimized, typically for a physiological pH of 7.4.

-

Charge Assignment: Charges are assigned to the protein atoms using a force field such as AMBER or CHARMM.

-

Grid Box Definition: A grid box is defined around the putative binding site on the calcium channel subunit. The size and center of the grid box are crucial parameters that define the search space for the docking algorithm.

Molecular Docking Simulation

-

Algorithm Selection: A suitable docking algorithm is chosen. For AutoDock Vina, a Lamarckian Genetic Algorithm is commonly used.

-

Execution: The docking simulation is run, during which the software systematically explores different conformations and orientations of phenytoin within the defined grid box of the receptor.

-

Scoring and Ranking: The software calculates the binding energy for each docked pose and ranks them. The pose with the lowest binding energy is typically considered the most favorable.

Post-Docking Analysis

-

Visualization: The top-ranked docked poses are visualized to analyze the interactions between phenytoin and the amino acid residues of the calcium channel subunit.

-

Interaction Analysis: Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are identified and analyzed.

-

Validation: The docking results can be further validated through more computationally intensive methods like molecular dynamics simulations to assess the stability of the predicted binding pose over time.

Signaling Pathways and Experimental Workflows

The interaction of phenytoin with different calcium channel subunits can modulate various downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for molecular docking.

Phenytoin's Putative Modulation of T-Type Calcium Channel Signaling

Caption: Putative signaling pathway of phenytoin's inhibitory action on T-type calcium channels.

Phenytoin's Indirect Modulation of Calcium Homeostasis via CD38

Caption: Indirect modulation of calcium signaling by phenytoin through inhibition of CD38.

Generalized Experimental Workflow for Molecular Docking

Caption: A generalized workflow for in-silico molecular docking studies.

Conclusion and Future Directions

The available molecular docking data, though currently limited to specific calcium channel-related proteins, provides a strong foundation for understanding phenytoin's interaction with these important ion channels. The binding affinities observed suggest that phenytoin can indeed interact with and potentially modulate the function of T-type calcium channels and influence calcium homeostasis through proteins like CD38.

Future research should focus on expanding the scope of molecular docking studies to include a wider array of calcium channel subunits, particularly the L-type, N-type, and P/Q-type channels, to build a more complete picture of phenytoin's pharmacological profile. The detailed experimental protocols provided in this guide offer a robust framework for conducting such studies. Furthermore, the integration of molecular dynamics simulations will be crucial for validating docking poses and understanding the dynamic nature of the phenytoin-channel interaction. Ultimately, a deeper understanding of these interactions at the molecular level will pave the way for the rational design of more selective and potent antiepileptic drugs with improved therapeutic efficacy and reduced side effects.

References

Methodological & Application

Application Notes and Protocols for Patch-Clamp Electrophysiology Studies Using Phenytoin on Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of phenytoin on voltage-gated calcium channels using patch-clamp electrophysiology. The protocols detailed below are synthesized from established methodologies and are intended to serve as a robust starting point for research into the mechanisms of action of phenytoin and similar compounds.

Introduction

Phenytoin is a widely used anti-epileptic drug primarily known for its action on voltage-gated sodium channels.[1] However, a growing body of evidence indicates that phenytoin also modulates the activity of voltage-gated calcium channels, which may contribute to its therapeutic and adverse effects.[2][3] Patch-clamp electrophysiology is the gold-standard technique for directly measuring the effect of pharmacological agents on ion channel function with high temporal and voltage resolution. These notes provide detailed protocols for whole-cell patch-clamp studies to characterize the interaction of phenytoin with T-type and L-type calcium channels.

Data Presentation: Quantitative Effects of Phenytoin on Voltage-Gated Calcium and Sodium Channels

The following tables summarize the quantitative data on the effects of phenytoin on various voltage-gated ion channels as reported in patch-clamp electrophysiology studies.

Table 1: Phenytoin Inhibition of Voltage-Gated Calcium Currents

| Cell Type | Channel Type | Phenytoin Concentration (µM) | Inhibition (%) | Key Findings |

| Neuroblastoma (N1E-115) | Low-Threshold (T-type) | 3 - 100 | Concentration-dependent suppression | Phenytoin suppresses T-type currents without altering their time course or voltage dependence of activation. The block is enhanced at more depolarized holding potentials and at higher stimulation frequencies.[4][5] |

| Neuroblastoma (N1E-115) | High-Threshold (L-type) | 3 - 100 | Insensitive | High-threshold, sustained currents were insensitive to phenytoin in this concentration range.[4][5] |

| Cardiac and Skeletal Muscle (Rat, Human) | High-Threshold (L-type) | 30 | 53 ± 6 | Phenytoin exerts a more potent effect on L-type calcium currents in these tissues.[6] |

| Cardiac and Skeletal Muscle (Rat, Human) | Low-Threshold (T-type) | 30 | 16 ± 10 | A less pronounced effect was observed on T-type currents in the same study.[6] |

| Cardiac Purkinje Fibers (Calf, Dog) | Voltage-dependent Ca2+ current | 5 - 100 | Concentration-dependent reduction | Phenytoin lowers and shortens the plateau phase of the action potential by reducing calcium current. |

Table 2: Phenytoin Inhibition of Voltage-Gated Sodium Currents

| Cell Type | Channel Type | Phenytoin Concentration (µM) | IC50 (µM) | Key Findings |

| Rat Hippocampal CA1 Pyramidal Neurons | Voltage-gated Na+ channels | 1 - 200 | 72.6 ± 22.5 | Phenytoin enhances slow inactivation of sodium channels.[1] |

Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp recordings to investigate the effects of phenytoin on T-type and L-type voltage-gated calcium channels.

Protocol 1: Whole-Cell Patch-Clamp Recording of T-type Calcium Currents

1. Cell Preparation:

-

Culture neuroblastoma cells (e.g., N1E-115) or other cells endogenously expressing T-type calcium channels.

-

For experiments, plate cells on glass coverslips at a suitable density to allow for isolated, healthy cells for patching.

2. Solutions:

-

External Solution (in mM):

-

160 TEACl

-

2 CaCl₂

-

10 HEPES

-

pH adjusted to 7.4 with TEAOH

-

Note: TEACl is used to block potassium channels. Barium (BaCl₂) can be substituted for CaCl₂ to increase current amplitude and reduce calcium-dependent inactivation.

-

-

Internal (Pipette) Solution (in mM):

-

110 CsCl

-

10 EGTA

-

10 HEPES

-

3 Mg-ATP

-

0.6 GTP

-

pH adjusted to 7.2 with CsOH

-

Note: CsCl is used to block potassium channels from the inside. EGTA is a calcium chelator used to control intracellular calcium concentration.

-

3. Electrophysiological Recording:

-

Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Form a giga-ohm seal (>1 GΩ) with a healthy, isolated cell.

-

Whole-Cell Configuration: Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

-

Voltage-Clamp Protocol to Isolate T-type Currents:

-

Holding Potential: Hold the cell at -100 mV to ensure the removal of inactivation of T-type channels.

-

Test Pulse: Apply a depolarizing test pulse to -30 mV for 200 ms to elicit the T-type current.[7]

-

Frequency: Apply test pulses at a low frequency (e.g., 0.1 Hz) to allow for full recovery from inactivation between pulses.

-

4. Phenytoin Application:

-

Prepare stock solutions of phenytoin in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution immediately before use.

-

Perfuse the recording chamber with the control external solution to obtain a stable baseline recording of T-type currents.

-

Switch to the phenytoin-containing external solution and record the changes in current amplitude and kinetics.

-

To study use-dependency, increase the frequency of the test pulses (e.g., to 0.5 Hz or higher) in the presence of phenytoin.[4][5]

-

To study voltage-dependency of the block, vary the holding potential (e.g., from -100 mV to -70 mV) before the test pulse.

Protocol 2: Whole-Cell Patch-Clamp Recording of L-type Calcium Currents

1. Cell Preparation:

-

Use cells endogenously expressing L-type calcium channels, such as cardiomyocytes, vascular smooth muscle cells, or specific neuronal cell lines.

2. Solutions:

-

External Solution (in mM):

-

140 TEACl

-

5 BaCl₂

-

10 HEPES

-

10 Glucose

-

pH adjusted to 7.4 with Tris-base

-

Note: Barium is often used as the charge carrier for L-type currents to increase their amplitude and reduce calcium-dependent inactivation.

-

-

Internal (Pipette) Solution (in mM):

-

130 CsCl

-

10 EGTA

-

3 MgATP

-

0.3 Na₂GTP

-

10 HEPES

-

10 Glucose

-

pH adjusted to 7.2 with CsOH

-

3. Electrophysiological Recording:

-

Pipettes and Seal Formation: As described in Protocol 1.

-

Voltage-Clamp Protocol to Isolate L-type Currents:

-

Holding Potential: Hold the cell at -40 mV to inactivate T-type and sodium channels.

-

Test Pulse: Apply depolarizing test pulses from the holding potential to various potentials (e.g., -30 mV to +50 mV in 10 mV increments) for 200-300 ms to elicit L-type currents. The peak current is typically observed around +10 mV to +20 mV.

-

Frequency: Apply test pulses at a low frequency (e.g., 0.1 Hz).

-

4. Phenytoin Application:

-

Follow the same procedure for phenytoin application as described in Protocol 1.

-

Record the effects of different concentrations of phenytoin on the amplitude and kinetics of the L-type calcium current.

Mandatory Visualizations

Signaling Pathway of Phenytoin's Action on Voltage-Gated Ion Channels

Caption: Phenytoin's primary mechanism of action on neuronal excitability.

Experimental Workflow for Patch-Clamp Analysis of Phenytoin

Caption: A typical workflow for a whole-cell patch-clamp experiment.

References

- 1. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenytoin interacts with calcium channels in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of calcium channel inhibition by phenytoin: comparison with classical calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of calcium channel block by phenytoin [pubmed.ncbi.nlm.nih.gov]

- 5. (Open Access) Mechanisms of calcium channel block by phenytoin. (1988) | D A Twombly | 120 Citations [scispace.com]

- 6. Phenytoin preferentially inhibits L-type calcium currents in whole-cell patch-clamped cardiac and skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Seizure Models to Test Phenytoin Calcium Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various in vitro seizure models to evaluate the efficacy of Phenytoin Calcium. The included methodologies, data presentation, and visual diagrams are designed to offer a comprehensive guide for researchers in the field of epilepsy and anticonvulsant drug discovery.

Introduction to In Vitro Seizure Models

In vitro seizure models are indispensable tools for studying the cellular and network mechanisms of epilepsy and for the preclinical screening of anti-epileptic drugs (AEDs). These models offer a controlled environment to investigate neuronal hyperexcitability and the effects of pharmacological interventions, reducing the reliance on in vivo animal studies in the initial phases of drug development.[1][2] This document outlines four commonly used chemical convulsant-induced seizure models: the 4-aminopyridine (4-AP) model, the low magnesium (low Mg²⁺) model, the kainic acid model, and the picrotoxin model.

Phenytoin, a widely used AED, primarily acts by blocking voltage-gated sodium channels, which stabilizes neuronal membranes and limits the propagation of seizure activity.[3][4] It also has secondary effects on calcium channels.[5][6] The following protocols are designed to test the efficacy of this compound in mitigating seizure-like activity induced in these in vitro systems.

4-Aminopyridine (4-AP) Induced Seizure Model

The 4-AP model induces epileptiform activity by blocking voltage-gated potassium channels, leading to prolonged membrane depolarization and enhanced neurotransmitter release.[7] This model is known to be sensitive to AEDs that act on sodium channels.[8]

Experimental Protocol

a. Preparation of Primary Neuronal Cultures or Brain Slices:

-

Primary Cortical Neurons:

-

Dissect cortices from embryonic day 18 (E18) rat or mouse pups and place them in ice-cold dissection medium.

-

Remove meninges and mince the tissue.

-

Digest the tissue with trypsin-EDTA for 15-20 minutes at 37°C.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plate the cells on poly-L-lysine coated coverslips or multi-well plates in a suitable neuronal culture medium.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO₂ for 12-14 days before use.

-

-

Hippocampal Slices:

-

Anesthetize and decapitate a young adult rodent (e.g., P15-P30 rat or mouse).

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.

-

Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.

-

Transfer the slices to an interface or submerged-style holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.[1]

-

b. Induction of Seizure-like Activity and Phenytoin Application:

-

Transfer the cultured neurons or a brain slice to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 1-2 ml/min.[1]

-

Establish a stable baseline recording of neuronal activity for 10-20 minutes.

-

Induce seizure-like activity by switching the perfusion to aCSF containing 50-100 µM 4-aminopyridine.[9]

-

Once stable epileptiform activity is established (typically within 15-30 minutes), apply this compound at various concentrations (e.g., 10, 30, 100 µM) via the perfusion medium.

-

Record the neuronal activity for at least 20-30 minutes at each concentration to assess the dose-dependent effects.

-

A washout period with standard aCSF can be performed to check for the reversibility of the drug's effects.

c. Data Acquisition and Analysis:

-

Electrophysiology: Use patch-clamp recordings (whole-cell or cell-attached) to monitor single-neuron activity or field potential recordings to assess network-level activity.[1][10]

-

Calcium Imaging: Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) and measure changes in intracellular calcium concentration using fluorescence microscopy.

-

Parameters to Analyze: Frequency and amplitude of spontaneous epileptiform discharges, duration of seizure-like events, and changes in neuronal firing rate.

Signaling Pathway and Experimental Workflow

Figure 1: Signaling pathway of 4-AP induced seizures and Phenytoin's mechanism of action.

Low Magnesium (Low Mg²⁺) Induced Seizure Model

This model induces seizure-like activity by removing magnesium ions from the extracellular solution. This relieves the voltage-dependent magnesium block of the N-methyl-D-aspartate (NMDA) receptor, leading to excessive calcium influx and neuronal hyperexcitability.[11][12][13]

Experimental Protocol

a. Preparation of Hippocampal Slices:

-

Prepare hippocampal slices as described in the 4-AP model protocol.

b. Induction of Seizure-like Activity and Phenytoin Application:

-

Transfer a hippocampal slice to a recording chamber and perfuse with standard oxygenated aCSF.

-

After a stable baseline is established, switch the perfusion to a magnesium-free aCSF to induce epileptiform activity.[12] The onset of seizure-like events typically occurs within 30-60 minutes.

-

Once stable, recurrent seizure-like events are observed, introduce this compound at various concentrations into the Mg²⁺-free aCSF.

-

Record the effects of each concentration for at least 30 minutes.

-

A washout with Mg²⁺-free aCSF can be performed, followed by a return to standard aCSF to confirm slice viability.

c. Data Acquisition and Analysis:

-

Electrophysiology: Record spontaneous and evoked field potentials in the CA1 or CA3 region of the hippocampus. Analyze the frequency, duration, and amplitude of seizure-like events.

-

Calcium Imaging: Monitor intracellular calcium dynamics in response to low Mg²⁺ and subsequent phenytoin application.

Experimental Workflow

Figure 2: Workflow for the low magnesium in vitro seizure model.

Kainic Acid Induced Seizure Model

Kainic acid is a potent agonist of kainate receptors, a subtype of ionotropic glutamate receptors. Its application leads to excessive neuronal depolarization, excitotoxicity, and seizure-like activity, particularly in the hippocampus.[14][15][16]

Experimental Protocol

a. Preparation of Organotypic Hippocampal Slice Cultures:

-

Dissect hippocampi from P6-P8 rodent pups.

-

Prepare 350-400 µm thick slices using a tissue chopper.

-

Place the slices on a sterile porous membrane insert in a six-well plate containing culture medium.[17][18]

-

Culture the slices for 7-14 days in a humidified incubator at 37°C and 5% CO₂.

b. Induction of Seizure-like Activity and Phenytoin Application:

-

After the culture period, treat the slices with a low concentration of kainic acid (e.g., 1-5 µM) added to the culture medium to induce epileptiform activity.

-

After 24-48 hours of kainic acid treatment, replace the medium with fresh medium containing both kainic acid and varying concentrations of this compound.

-

Continue the culture for another 24-48 hours.

c. Data Acquisition and Analysis:

-